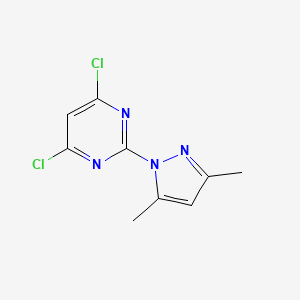

4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine

描述

4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is a halogenated pyrimidine derivative featuring a pyrazole substituent at the 2-position of the pyrimidine ring. The compound’s structure includes two chlorine atoms at the 4- and 6-positions and a 3,5-dimethyl-pyrazole moiety. This substitution pattern is significant for modulating electronic properties, solubility, and biological interactions. Pyrimidine derivatives are widely studied in medicinal chemistry due to their roles as kinase inhibitors, antiviral agents, and building blocks for heterocyclic synthesis .

属性

分子式 |

C9H8Cl2N4 |

|---|---|

分子量 |

243.09 g/mol |

IUPAC 名称 |

4,6-dichloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidine |

InChI |

InChI=1S/C9H8Cl2N4/c1-5-3-6(2)15(14-5)9-12-7(10)4-8(11)13-9/h3-4H,1-2H3 |

InChI 键 |

UNCISDQFYQJMHI-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NN1C2=NC(=CC(=N2)Cl)Cl)C |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis typically involves two major steps:

Preparation of 4,6-Dichloropyrimidine Precursor

A patented industrial method describes the preparation of 4,6-dichloropyrimidine starting from formamide and diethyl malonate (a malonate ester), involving:

- Reaction of formamide, absolute ethanol, and sodium ethoxide at 70–90 °C.

- Gradual addition of diethyl malonate over several hours under reflux.

- Acidification with aqueous hydrochloric acid to pH 2–6.

- Isolation of 4,6-dihydroxypyrimidine by centrifugation and drying.

- Chlorination of 4,6-dihydroxypyrimidine with thionyl chloride in dichloroethane at reflux to yield 4,6-dichloropyrimidine.

This process achieves over 83% yield based on diethyl malonate and meets international quality standards suitable for industrial production.

Nucleophilic Substitution with 3,5-Dimethylpyrazole

A detailed laboratory synthesis reported in recent research involves:

- Dissolving 3,5-dimethylpyrazole (9.25 mmol) in dichloromethane and cooling to 0 °C under nitrogen.

- Addition of sodium hydride (9.69 mmol) portionwise to generate the pyrazolyl anion.

- Dropwise addition of 4,6-dichloro-2-methylsulfonyl-pyrimidine (8.81 mmol) in dichloromethane at -70 °C.

- Stirring the mixture at -70 °C for 1 hour.

- Quenching with water, extraction, drying, and concentration.

- Purification by normal phase flash chromatography (20–100% ethyl acetate/hexane gradient).

This method yields the target compound as a white solid with 74% isolated yield and good purity confirmed by ^1H NMR spectroscopy.

Alternative Synthetic Routes

- Chlorination of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol with phosphorus oxychloride (POCl_3) and DMF at 110 °C for 6 hours affords 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine derivatives in 66% yield.

- Coupling of chloropyrimidines with 3,5-dimethylpyrazoles under basic conditions in DMF has also been reported, although specific yields for this compound are lower (~24% in one example).

Reaction Conditions and Outcomes

Analytical Data Supporting the Preparation

- [^1H NMR (CDCl_3, 300–500 MHz)](pplx://action/followup): Characteristic singlets for aromatic protons at ~7.2 and 6.1 ppm; methyl protons of pyrazole at ~2.3–2.7 ppm confirm substitution pattern.

- [^13C NMR](pplx://action/followup): Signals consistent with pyrimidine and pyrazole carbons, including chlorinated carbons at ~162–156 ppm.

- Mass Spectrometry (ESI): Molecular ion peaks at m/z 243 [M+H]^+ corresponding to C9H9N4Cl2, confirming the dichloropyrimidine-pyrazole structure.

- Melting Point: Reported melting points around 110–111 °C for the pure compound.

化学反应分析

Types of Reactions

4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to remove chlorine atoms or to modify the pyrazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions (room temperature to 80°C).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Carboxylic acids or aldehydes derived from the methyl groups.

Reduction: Dechlorinated or modified pyrazole derivatives.

科学研究应用

4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents.

Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.

Materials Science: It is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.

作用机制

The mechanism of action of 4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine depends on its specific application:

Biological Activity: The compound can interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA synthesis in cancer cells or disrupt metabolic processes in pests.

Chemical Reactivity: The presence of chlorine atoms and methyl groups can influence the compound’s reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4,6-dichloropyrimidines with diverse substituents. Below is a comparative analysis with key analogues, focusing on molecular features, physical properties, and applications:

Key Findings

Substituent Effects on Reactivity :

- Methylthio Group : Enhances nucleophilic substitution reactivity compared to pyrazole derivatives, making it a preferred intermediate for further functionalization .

- Pyrazole vs. Fused Systems : The standalone pyrazole substituent in the target compound offers synthetic flexibility, whereas fused pyrazolo-pyrimidines (e.g., entry 3 in the table) exhibit constrained geometries suitable for selective target binding .

Biological Activity :

- Pyrazole-containing pyrimidines are often explored as kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets. The 3,5-dimethyl group may improve lipophilicity and membrane permeability .

- Methylthio derivatives (e.g., 4,6-Dichloro-2-(methylthio)pyrimidine) are less common in direct therapeutic applications but serve as precursors for sulfonyl or sulfonamide drugs .

Physical Properties: The methylthio analogue has a notably low melting point (0–6°C), suggesting weaker intermolecular forces compared to pyrazole derivatives, which likely have higher melting points due to hydrogen bonding .

Synthetic Considerations: Pyrazole-substituted pyrimidines are typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. In contrast, fused systems (e.g., pyrazolo[3,4-d]pyrimidines) require cyclization strategies, as seen in ’s synthesis of pyrazolopyrimidinones .

生物活性

4,6-Dichloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and enzymatic inhibition.

- IUPAC Name : 4,6-dichloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

- Molecular Formula : C9H8Cl2N4

- CAS Number : 1214993-72-2

- Molecular Weight : 243.1 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against a range of pathogens.

In Vitro Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of several pyrazole derivatives through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests. The results indicated:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |

|---|---|---|---|

| 4a | 0.22 | - | Staphylococcus aureus |

| 5a | 0.25 | - | Staphylococcus epidermidis |

| 7b | 0.20 | - | Various Gram-positive bacteria |

| 10 | - | - | - |

| 13 | - | - | - |

These results suggest that the compound exhibits strong antimicrobial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition of biofilm formation .

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been investigated. The compound's ability to inhibit cancer cell proliferation was evaluated in several studies.

Cell Line Studies

In studies involving human breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated promising cytotoxic effects:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 9.46 |

| MDA-MB-231 | 11.73 |

These values indicate that the compound is more effective than standard chemotherapeutics like 5-Fluorouracil (5-FU), which had an IC50 of 17.02 μM in similar assays .

Enzymatic Inhibition

The compound has also shown potential as an inhibitor of specific enzymes. A notable study focused on its role as an inhibitor of insulin-regulated aminopeptidase (IRAP). The findings suggested:

- Selectivity : The compound exhibited excellent selectivity against homologous aminopeptidases.

- Mechanism : It operates through an uncompetitive inhibition mechanism.

This suggests potential therapeutic applications in metabolic disorders where IRAP plays a crucial role .

Safety and Toxicity Profile

Safety assessments are critical for any therapeutic agent. Preliminary studies on the toxicity profile of the compound indicated a favorable safety margin when administered in vivo at doses up to 40 mg/kg in mice, showing no significant adverse effects over a short duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。